Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
Description
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate (CAS: 903446-68-4) is a pyrimidine derivative with a molecular formula of C₁₉H₂₄N₄O₃ and a molecular weight of 356.42 g/mol . The compound features a piperazine ring substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 4 of the pyrimidine core. It is cataloged under MDL number MFCD08131948 and is primarily used in pharmaceutical and chemical research.
Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-26-18(24)17-13-20-19(21-14(17)2)23-11-9-22(10-12-23)15-5-7-16(25-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMWVKDMASLSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with appropriate reagents to introduce the piperazine and pyrimidine moieties . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the cyclization and subsequent reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate is primarily studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, particularly in the central nervous system.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. This compound has been evaluated for its ability to modulate serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine ring can enhance these effects, making this compound a candidate for further development as an antidepressant agent .
Antipsychotic Properties
The compound's structural similarity to known antipsychotic drugs suggests it may also possess antipsychotic properties. Preliminary studies have indicated that it can influence dopaminergic pathways, which are often dysregulated in psychotic disorders . This warrants further investigation into its efficacy and safety profile.
Neuropharmacology
Neuropharmacological studies have highlighted the potential of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a suitable candidate for targeting central nervous system disorders.
Anxiolytic Effects
This compound has been subjected to tests for anxiolytic activity. Animal models have shown promising results, suggesting that it may reduce anxiety-like behaviors through modulation of GABAergic systems .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the piperazine and pyrimidine rings can significantly affect biological activity. Researchers are focusing on synthesizing analogs to determine the most effective configurations for desired therapeutic outcomes .
Case Studies
Several case studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the brain . This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are reduced. Additionally, the compound modulates oxidative stress pathways and reduces inflammation by inhibiting key inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s analogs differ primarily in the substituents on the piperazine ring or the pyrimidine core. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight :
- The tert-BOC analog (350.41 g/mol) is lighter than the parent compound (356.42 g/mol) due to the replacement of the 4-methoxyphenyl group with a smaller tert-butoxycarbonyl (BOC) group .
- The trifluoromethylphenyl-thiazol derivative (10d) has a significantly higher molecular weight (548.2 g/mol), attributed to the bulky thiazol-ureido substituent .
Functional Group Impact on Applications: The tert-BOC analog is frequently used as a synthetic intermediate, where the BOC group acts as a protecting amine during multi-step reactions . Derivatives like 10d–10f () incorporate thiazole and ureido groups, which are associated with kinase inhibition and anticancer activity in preclinical studies .
Commercial Availability and Stability: The tert-BOC analog is widely available from suppliers like Santa Cruz Biotechnology (sc-300546, $160/250 mg) and Aladdin Scientific (purity ≥98%, stored at room temperature) .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, and how are key intermediates characterized?
- Answer : Synthesis involves multi-step reactions. A representative approach for analogous compounds includes:
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Step 1 : Reacting 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to form an intermediate ester.
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Step 2 : Hydrazide formation via reaction with hydrazine hydrate, followed by cyclization with carbon disulfide/KOH to generate oxadiazole or pyrimidine derivatives.
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Characterization : ¹H-NMR (piperazine protons at δ 2.5–3.5 ppm, ester carbonyl at 170 ppm in ¹³C-NMR), HRMS (M+1 peaks), and X-ray crystallography for structural confirmation .
Table 1 : Key Synthetic Steps and Characterization
Step Reagents/Conditions Key Spectral Data 1 K₂CO₃, DMF, reflux ¹H-NMR: N-CH₂ at δ 3.83–3.84 ppm 2 NH₂NH₂·H₂O, ethanol, 80°C IR: N-H stretches (~3300 cm⁻¹)
Q. How is the crystalline structure of this compound determined, and what are the implications of its molecular conformation?
- Answer : Single-crystal X-ray diffraction is used to resolve the 3D structure. For related pyrimidine-carboxylates, crystal packing analysis reveals intermolecular hydrogen bonds (e.g., N–H···O) that stabilize the lattice. Torsion angles between the pyrimidine ring and the 4-methoxyphenyl group influence molecular planarity, which may affect binding to biological targets .
Advanced Research Questions
Q. What in vitro assays are used to evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound, and how are kinetic parameters analyzed?
- Answer :
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Ellman’s Assay : Measures thiocholine production via DTNB reaction. IC₅₀ values are derived from dose-response curves.
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Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, a derivative showed competitive inhibition with Ki = 1.8 µM, validated by molecular docking to the AChE active site .
Table 2 : Example Inhibition Parameters for Analogous Compounds
Compound IC₅₀ (µM) Ki (µM) Inhibition Type Derivative X 2.1 ± 0.3 1.8 Competitive Derivative Y 5.6 ± 0.7 4.9 Non-competitive
Q. How can molecular docking studies elucidate the interaction between this compound and acetylcholinesterase?
- Answer : Docking software (e.g., AutoDock Vina) predicts binding poses in the AChE catalytic site. Key interactions include:
- π-π stacking between the pyrimidine ring and Trp86.
- Hydrogen bonds between the methoxy group and Tyr337.
- Validation via correlation of docking scores (e.g., binding energy = −9.2 kcal/mol) with experimental IC₅₀ values .
Q. What analytical strategies resolve contradictions in reported bioactivity data for piperazine-pyrimidine derivatives?
- Answer : Discrepancies may arise from assay variables (enzyme source, substrate concentration). Strategies include:
- Standardized Protocols : Fixed pH (8.0), temperature (25°C), and substrate (acetylthiocholine).
- Orthogonal Assays : Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., methoxy vs. chloro groups) to identify critical moieties .
Methodological Considerations
- Data Contradiction Analysis : Compare kinetic parameters (e.g., Ki) across studies using statistical tools (ANOVA). Re-evaluate purity (>95% by HPLC) and stereochemistry (chiral centers) to rule out batch variability .
- Experimental Design : For SAR studies, prioritize substituents at the pyrimidine 4-position (methyl vs. trifluoromethyl) to modulate lipophilicity and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
